3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, benzoyl, phenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions. One common method starts with the reaction of 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with chloroacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in the presence of base catalysts like triethylamine or magnesium oxide lead to the formation of the desired thienopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high surface area catalysts, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzoyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, exhibiting activity against various microbial strains such as E. coli and B.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a molecular probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3,6-diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3 (Pf GSK-3), which is a potential target for anti-malarial drugs . The compound binds to the ATP binding site of Pf GSK-3, inhibiting its activity and thereby exerting its antiplasmodial effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: This compound has a similar structure but with an isopropyl group instead of a phenyl group.
3,6-Diamino-2-(4-nitrobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile: This derivative contains a nitro group on the benzoyl moiety.
Uniqueness
The uniqueness of 3,6-diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit Pf GSK-3 and its potential antimicrobial activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H14N4OS |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,6-diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H14N4OS/c22-11-14-15(12-7-3-1-4-8-12)16-17(23)19(27-21(16)25-20(14)24)18(26)13-9-5-2-6-10-13/h1-10H,23H2,(H2,24,25) |
InChI Key |
ILFPDFLKWHEXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N)C#N |
Origin of Product |
United States |
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